N-Arachidonyldopamine

説明

Discovery and Endogenous Nature of N-Arachidonyldopamine

This compound was first synthesized and described in the year 2000 as a putative endocannabinoid, a compound that acts as an agonist for the cannabinoid receptor 1 (CB1). wikipedia.orgescholarship.orgnih.gov Subsequent research confirmed its identity as an endogenous lipid, naturally occurring within the mammalian nervous system. nih.govresearchgate.net

Initial studies identified NADA in the nervous tissues of rats and bovines. researchgate.net Using advanced analytical techniques such as quadrupole time-of-flight analysis, its presence has been documented in several key areas of the brain and nervous system. nih.gov However, reports on its precise distribution have varied, with some studies detecting it broadly and others finding it localized to specific regions like the striatum and hippocampus. nih.gov The concentration of NADA in the brain is generally very low. nih.govnih.gov Despite its discovery, the exact biosynthetic pathways for NADA are not yet fully elucidated. wikipedia.orgnih.gov Research suggests two potential routes for its formation: one pathway involves the metabolism of a precursor, N-arachidonoyl tyrosine, while another proposes the direct conjugation of arachidonic acid with dopamine (B1211576), a reaction that may be catalyzed by the enzyme fatty acid amide hydrolase (FAAH). researchgate.netnih.gov

| Brain/Tissue Region | Reported Presence/Concentration | Source Species | Citation |

|---|---|---|---|

| Striatum | Present; 0.74 ± 0.20 pg/mg | Rat, Murine | nih.gov |

| Hippocampus | Present | Rat | nih.gov |

| Cerebellum | Present | Rat | nih.gov |

| Thalamus | Present | Rat | nih.gov |

| Midbrain | Present | Rat | nih.gov |

| Dorsal Root Ganglia (DRGs) | Present | Rat | nih.gov |

| Substantia Nigra | 2.6 ± 1.2 pmol/g wet tissue weight | Rat | nih.gov |

| Bovine Brain | Present (N-acyldopamines including OLDA, PALDA, STEARDA) | Bovine | nih.gov |

Dual Classification as an Endocannabinoid and Endovanilloid

A defining characteristic of NADA is its dual classification as both an endocannabinoid and an endovanilloid, meaning it can activate receptors in both systems. nih.govresearchgate.netnih.gov

As an endocannabinoid, NADA is an agonist for the cannabinoid receptor 1 (CB1), which is highly expressed in the central nervous system. wikipedia.orgphysiology.org Research indicates that it exhibits a 40-fold selectivity for CB1 receptors over CB2 receptors. nih.govresearchgate.net Its interaction with CB1 receptors is responsible for the cannabinoid-like effects observed in animal studies. escholarship.orgnih.gov

As an endovanilloid, NADA is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. wikipedia.orgnih.govnih.gov TRPV1 is a non-selective cation channel known for its role in sensing noxious stimuli like high temperatures and pungent compounds such as capsaicin (B1668287). researchgate.netcsic.es NADA activates the TRPV1 channel with high potency, making it the putative endogenous agonist for this receptor. wikipedia.orgresearchgate.net Its potency at TRPV1 is comparable to that of capsaicin. nih.gov This dual activity allows NADA to bridge the signaling pathways of the endocannabinoid and endovanilloid systems. researchgate.net Furthermore, NADA has been identified as an endogenous antagonist of the TRPM8 channel, another member of the TRP family involved in sensing cold temperatures. frontiersin.org

| Receptor Target | Classification | Activity | Reported Affinity/Potency (Value) | Citation |

|---|---|---|---|---|

| Cannabinoid Receptor 1 (CB1) | Endocannabinoid | Agonist | Ki = 230-250 nM | nih.govnih.gov |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Endovanilloid | Agonist | EC50 ≈ 50 nM | wikipedia.org |

| Cannabinoid Receptor 2 (CB2) | Endocannabinoid | Weak Agonist / Low Affinity | Ki > 10 µM | nih.govresearchgate.net |

| Transient Receptor Potential Melastatin 8 (TRPM8) | Endovanilloid | Antagonist | Submicromolar potency | frontiersin.org |

Overview of Key Physiological and Pathophysiological Systems Modulated by this compound

The dual-action nature of NADA allows it to modulate a wide array of physiological and pathophysiological systems. nih.govresearchgate.net

Nervous System: NADA plays a significant regulatory role in both the central and peripheral nervous systems. wikipedia.org It demonstrates neuroprotective and antioxidant properties in cell cultures of cortical neurons and microglia. nih.govresearchgate.netnih.gov Through its action on CB1 and TRPV1 receptors, NADA is deeply involved in nociception (pain signaling) and neuroinflammation. nih.govnih.govphysiology.org In animal models, administration of NADA induces the classic tetrad of cannabinoid effects: hypothermia (reduced body temperature), hypo-locomotion (decreased movement), catalepsy, and analgesia (pain relief). wikipedia.orgescholarship.orgnih.gov

Immune System and Inflammation: NADA has been shown to be a potent modulator of the immune response. wikipedia.orgescholarship.org It can suppress the inflammatory activation of human T-cells and abate the inflammatory response of endothelial cells to bacterial components. wikipedia.orgescholarship.org Research has also shown that NADA can inhibit the release of pro-inflammatory molecules like prostaglandin (B15479496) E2 from activated brain cells. wikipedia.org In mouse models of acute systemic inflammation and sepsis, NADA administration reduced inflammatory responses and increased survival, effects mediated primarily through the TRPV1 receptor. nih.gov

Cardiovascular System: NADA is implicated in the regulation of vascular tone. wikipedia.org Studies have demonstrated that it can cause vasorelaxation in isolated blood vessels, an effect that contributes to its role in cardiovascular modulation. researchgate.netresearchgate.net

Cancer Research: Preliminary research has highlighted a potential role for NADA in oncology. In vitro studies have shown that NADA can potently inhibit the proliferation of human breast cancer (MCF-7) cells. nih.govnih.govresearchgate.net This anti-proliferative effect was shown to be mediated by the CB1 receptor. nih.govresearchgate.net

| System | Observed Effect | Mediating Receptor(s) | Citation |

|---|---|---|---|

| Central Nervous System | Neuroprotection, Antioxidant properties, Analgesia, Hypothermia, Catalepsy | CB1, TRPV1 | wikipedia.orgnih.govnih.govnih.gov |

| Peripheral Nervous System | Modulation of nociception and inflammatory hyperalgesia | TRPV1, CB1 | nih.govresearchgate.netphysiology.org |

| Immune System | Anti-inflammatory, Suppression of T-cell activation, Inhibition of prostaglandin release | CB1, TRPV1 | wikipedia.orgescholarship.orgnih.gov |

| Cardiovascular System | Vasorelaxation | TRPV1, CB1 | wikipedia.orgresearchgate.netresearchgate.net |

| Cancer Cells (in vitro) | Inhibition of proliferation (e.g., MCF-7 breast cancer cells) | CB1 | nih.govnih.govresearchgate.net |

Structure

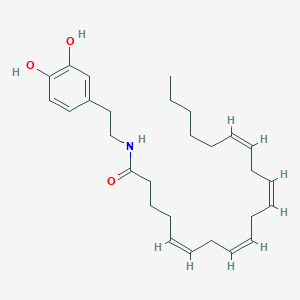

2D Structure

特性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVPIAAVGAWJNQ-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415208 | |

| Record name | N-Arachidonoyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199875-69-9 | |

| Record name | N-Arachidonoyldopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199875-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arachidonyl dopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199875699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Arachidonoyldopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ARACHIDONOYL DOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8NX2KL2YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Endogenous Biosynthesis and Metabolic Pathways of N Arachidonyldopamine

Biosynthetic Precursors and Proposed Pathways

The formation of NADA in the brain involves the convergence of lipid and catecholamine metabolic pathways. Two primary routes for its synthesis have been investigated, with evidence pointing towards a dominant mechanism.

Direct Enzymatic Conjugation of Arachidonic Acid with Dopamine (B1211576)

The principal pathway for NADA biosynthesis is the direct, enzyme-mediated conjugation of arachidonic acid with dopamine. nih.govscispace.comnih.gov This process is particularly prominent in dopaminergic terminals, where dopamine concentrations are high. nih.govsemanticscholar.org In vitro experiments have demonstrated that incubating dopamine with arachidonic acid in the presence of fatty acid amide hydrolase (FAAH) can lead to the production of NADA. semanticscholar.org While the precise enzymatic complex involved is still under investigation, these findings highlight the direct coupling of these two precursor molecules as the primary route for NADA formation. nih.govnih.govscispace.com

Investigation of N-Arachidonoyl Tyrosine as a Putative Intermediate

An alternative biosynthetic pathway proposed the involvement of N-arachidonoyl tyrosine (NA-tyrosine) as an intermediate. nih.govscispace.comnih.gov This hypothesis suggested that NA-tyrosine could be converted to N-arachidonoyl DOPA by tyrosine hydroxylase (TH) and subsequently to NADA by L-amino acid decarboxylase (AADC). nih.govfrontiersin.orglouisville.edu

While researchers have confirmed the endogenous presence of NA-tyrosine in the rat brain, subsequent investigations have largely refuted its role as a significant precursor for NADA synthesis. nih.govnih.gov Studies have shown that inhibition of tyrosine hydroxylase did not lead to an accumulation of NA-tyrosine. uni.lu Furthermore, experiments using labeled NA-tyrosine and purified recombinant TH failed to produce the expected N-arachidonoyl-L-DOPA intermediate. uni.lu

| Proposed NADA Biosynthetic Pathways | Key Intermediates | Supporting/Refuting Evidence |

| Direct Conjugation | Arachidonic Acid, Dopamine | Supported by in vitro and in vivo studies showing FAAH-dependent synthesis. nih.govscispace.comsemanticscholar.org |

| NA-Tyrosine Intermediate | N-Arachidonoyl Tyrosine, N-Arachidonoyl-L-DOPA | Refuted by studies showing lack of precursor accumulation after TH inhibition and failure of enzymatic conversion. uni.lu |

Enzymatic Regulation of N-Arachidonyldopamine Synthesis

The synthesis of NADA is tightly controlled by the activity of specific enzymes, which influence the availability of its precursors and may directly catalyze its formation.

Role of Tyrosine Hydroxylase (TH) in Dopaminergic Terminals

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine. frontiersin.orgnih.gov Its activity is crucial for maintaining the dopamine levels necessary for NADA synthesis in dopaminergic terminals. nih.govuni.luscispace.com Therefore, TH indirectly regulates NADA production by controlling the availability of one of its key precursors. nih.govsemanticscholar.org The synthesis of NADA is almost exclusively observed in these terminals, underscoring the limiting role of dopamine concentration. nih.govsemanticscholar.org

Dual Involvement of Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily known for its role in the degradation of anandamide (B1667382) (AEA). nih.govsemanticscholar.org However, research indicates that FAAH also plays a multifaceted role in the biosynthesis of NADA.

Evidence suggests that FAAH may act as a conjugation enzyme in the formation of NADA. nih.govscispace.comnih.gov In vitro studies have shown that FAAH can catalyze the synthesis of NADA from arachidonic acid and dopamine. semanticscholar.org This suggests a "reverse" catalytic activity for FAAH, where it facilitates the formation of an amide bond rather than its hydrolysis. oup.com The co-localization of dopamine receptors and FAAH in brain regions like the hippocampus and striatum further supports the potential for this interaction to occur in vivo. semanticscholar.org

Furthermore, FAAH may also act as a rate-limiting enzyme by controlling the availability of arachidonic acid through the breakdown of AEA. nih.govscispace.com The absence or inhibition of FAAH has been shown to decrease the levels of NADA in the striatum, supporting its crucial role in the biosynthetic pathway. nih.govsemanticscholar.orgoup.com

| Enzyme | Function in NADA Biosynthesis | Mechanism |

| Tyrosine Hydroxylase (TH) | Indirect Regulation | Rate-limiting enzyme for dopamine synthesis, a key precursor for NADA. nih.govuni.luscispace.comnih.govsemanticscholar.org |

| Fatty Acid Amide Hydrolase (FAAH) | Direct and Indirect Regulation | Potentially acts as a conjugation enzyme for arachidonic acid and dopamine; also liberates arachidonic acid from anandamide. nih.govscispace.comnih.govsemanticscholar.orgoup.com |

FAAH-Mediated Liberation of Arachidonic Acid

Fatty acid amide hydrolase (FAAH), an enzyme known for its role in the degradation of the endocannabinoid anandamide (AEA), also appears to play a role in NADA biosynthesis. nih.govnih.gov It is suggested that FAAH may act as a rate-limiting enzyme by liberating arachidonic acid from AEA, which can then be used for NADA synthesis. nih.gov In fact, the absence of FAAH has been shown to lead to a decrease in striatal NADA concentrations. nih.gov

Potential Contribution of L-Amino Acid Decarboxylase (AADC)

One of the proposed biosynthetic routes for NADA involves the conversion of N-arachidonoyl DOPA to NADA, a reaction that would be catalyzed by L-amino acid decarboxylase (AADC). nih.govsemanticscholar.org AADC is a key enzyme in the synthesis of monoamine neurotransmitters, including dopamine from L-DOPA. wikipedia.orgjcrpe.org Its involvement suggests a direct link between the dopaminergic system and the production of this unique signaling lipid.

Tissue Distribution and Endogenous Levels of this compound

NADA is found in very low concentrations in the brain. nih.gov Its presence has been reported in various regions of the central nervous system and in certain peripheral tissues.

Regional Concentrations in Mammalian Central Nervous System

Using sensitive analytical techniques like quadrupole time-of-flight analysis, NADA has been detected in several brain regions. nih.gov Notably high concentrations are found in the striatum, hippocampus, and cerebellum. wikipedia.org It has also been identified in the thalamus, midbrain, and dorsal root ganglia. nih.gov One study reported a basal level of 2.6 ± 1.2 pmol g⁻¹ wet tissue weight in the rat substantia nigra pars compacta. nih.gov Another study in murine striatum found NADA at a concentration of 0.74 ± 0.20 pg mg⁻¹. nih.gov However, some studies have detected NADA exclusively in the striatum and hippocampus. nih.gov

| Brain Region | Reported Presence/Concentration | Species |

| Striatum | Present, ~5 pmol g⁻¹ wet tissue weight, 0.74 ± 0.20 pg mg⁻¹ | Bovine, Rat, Murine |

| Hippocampus | Present | Bovine, Rat |

| Cerebellum | Present | Bovine, Rat |

| Thalamus | Present | Bovine |

| Midbrain | Present | Bovine |

| Dorsal Root Ganglia | Present | Bovine |

| Substantia Nigra | 2.6 ± 1.2 pmol g⁻¹ wet tissue weight | Rat |

Presence in Peripheral Tissues and Immune Cells

While primarily studied in the central nervous system, components of the endocannabinoid system, including receptors that NADA interacts with, are present in peripheral tissues. The CB1 receptor, a target for NADA, is found in the heart, liver, small intestine, and on immune cells. biomolther.org The CB2 receptor is abundantly expressed in the spleen and is also found at lower levels in the heart and muscle. biomolther.org Immune cells, such as T and B cells, macrophages, and platelets, produce and release endocannabinoids upon activation. frontiersin.org This suggests a potential for NADA to be present and exert effects in these peripheral systems.

This compound Degradation and Inactivation

The biological actions of NADA are terminated through several inactivation pathways. nih.govsemanticscholar.org These mechanisms ensure tight regulation of its signaling.

Enzymatic Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

A primary route for NADA inactivation is through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). nih.govsemanticscholar.org This enzyme breaks down NADA into its constituent molecules: arachidonic acid and dopamine. nih.govsemanticscholar.org FAAH is a membrane-bound enzyme that is also responsible for the degradation of other fatty acid amides, most notably anandamide. frontiersin.orgfrontiersin.org The hydrolysis of NADA by FAAH effectively terminates its signaling capabilities. nih.gov It is noteworthy that NADA itself can act as a competitive inhibitor of FAAH, with a reported IC50 value between 19 and 100 μM. nih.gov This suggests a potential for NADA to modulate the levels of other endocannabinoids, like anandamide, by inhibiting their breakdown. nih.gov

Methylation by Catechol-O-methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is an enzyme responsible for the inactivation of catecholamines, including dopamine. nih.gov Research has confirmed that NADA serves as a substrate for COMT. nih.gov This enzymatic reaction results in the formation of O-methyl-N-arachidonyldopamine. nih.govcore.ac.uk This methylated metabolite has been shown to be less active at the transient receptor potential vanilloid 1 (TRPV1) receptor compared to NADA, indicating that COMT-mediated methylation is a significant pathway for attenuating NADA's biological activity. nih.gov

Mechanisms of Cellular Uptake and Putative Transporters

The process by which this compound enters cells is not yet fully elucidated. nih.gov Like other endocannabinoids, cellular uptake is a crucial step for its degradation and the termination of its signaling. nih.gov While direct evidence for a specific NADA transporter is currently lacking, studies suggest the involvement of a transport system. nih.gov

Pharmacological investigations have shown that NADA can be taken up by the anandamide membrane transporter (AMT) in C6 glioma cells. nih.govsemanticscholar.org In these cells, NADA was found to inhibit AMT with a half-maximal inhibitory concentration (IC50) of 21.5 ± 9.1 μM. nih.gov This suggests that NADA may share a common transport mechanism with anandamide. Further research is needed to definitively identify and characterize the transporter or transporters responsible for the cellular uptake of NADA.

Molecular Mechanisms of N Arachidonyldopamine Action: Receptor Pharmacology and Signaling

Cannabinoid Receptor (CB) Interactions

NADA's biological activities are mediated through various molecular targets, most notably the cannabinoid receptors, CB1 and CB2. nih.govwikipedia.org These G-protein coupled receptors (GPCRs) are key components of the endocannabinoid system, modulating numerous physiological processes. nih.govtaylorandfrancis.com NADA's interaction with these receptors, particularly CB1, is characterized by a distinct and complex signaling profile.

NADA is recognized as an agonist at the Cannabinoid Receptor Type 1 (CB1), which is predominantly expressed in the central nervous system. nih.govwikipedia.org However, its mode of action deviates significantly from that of classical cannabinoid agonists, exhibiting a pronounced functional selectivity or "biased agonism." nih.govmdpi.com This means that NADA preferentially activates certain downstream signaling pathways over others, leading to a unique spectrum of cellular responses. nih.govnih.gov

NADA demonstrates a notable affinity for the CB1 receptor. Radioligand binding assays have been employed to quantify this interaction. In studies using membranes from cells expressing human CB1 receptors (hCB1), NADA was shown to displace the potent synthetic cannabinoid agonist [³H]-CP55940 with an inhibition constant (Ki) of 780 ± 240 nM. nih.gov Its affinity was higher when competing against the antagonist/inverse agonist [³H]-SR141716A, with a reported Ki of 230 ± 36 nM. nih.gov

Research on native rat brain receptors reported a similar affinity, with a Ki of 250 nM against [³H]-SR141716A. nih.gov This binding affinity is notably stronger than that of the well-known endocannabinoid anandamide (B1667382) (AEA), which has a Ki of approximately 800 nM in the same assay. nih.gov Other related N-acyldopamines, such as N-palmitoyldopamine (PALDA) and N-stearoyldopamine (STEARDA), were found to be largely inactive at the CB1 receptor at concentrations below 5 µM. nih.gov

| Compound | Radioligand | Receptor Source | Binding Affinity (Ki) |

|---|---|---|---|

| N-Arachidonyldopamine (NADA) | [³H]-SR141716A | Human CB1 (recombinant) | 230 ± 36 nM |

| This compound (NADA) | [³H]-CP55940 | Human CB1 (recombinant) | 780 ± 240 nM |

| This compound (NADA) | [³H]-SR141716A | Rat Brain (native) | 250 nM |

| Anandamide (AEA) | [³H]-SR141716A | Rat Brain (native) | ~800 nM |

| N-Oleoyldopamine (OLDA) | [³H]-SR141716A | Rat Brain (native) | 1.6 µM |

The CB1 receptor is pleiotropic, capable of coupling to multiple G-protein families, including Gi/o, Gs, and Gq. nih.gov The canonical signaling pathway for CB1 agonists involves coupling to Gi/o proteins. nih.gov This typically leads to a suite of cellular effects, including the inhibition of adenylyl cyclase and modulation of ion channels. nih.gov

Research reveals that NADA is an atypical agonist in this regard. Studies have consistently shown that NADA fails to readily activate the Gi/o-coupled signaling pathways. nih.govmdpi.com At concentrations up to 30 µM, NADA does not effectively initiate canonical CB1-mediated responses such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels or the phosphorylation of extracellular signal-regulated kinase (ERK), both of which are hallmarks of Gi/o activation. nih.govnih.gov

Instead, NADA demonstrates a significant bias toward the activation of Gq/11-mediated responses. mdpi.com The elevation of intracellular calcium by NADA was found to be insensitive to pertussis toxin, an agent that specifically inactivates Gi/o proteins. nih.govnih.gov Conversely, this effect was significantly reduced or completely abolished by inhibitors of the Gq/11 pathway, such as the phospholipase C inhibitor U73122 and a peptide antagonist of Gq/11 activation. nih.govnih.gov This indicates that NADA functionally selects for Gq coupling at the CB1 receptor, a signaling profile that distinguishes it from other endocannabinoids. nih.gov

A primary consequence of CB1 receptor activation via the Gi/o pathway is the inhibition of adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com Given NADA's weak engagement of the Gi/o pathway, its effect on adenylyl cyclase activity is correspondingly anomalous.

Experimental data show that NADA does not inhibit adenylyl cyclase activity. nih.gov In studies using HEK 293 cells expressing the human CB1 receptor, NADA did not alter the basal levels of cAMP. nih.gov Furthermore, it did not inhibit the forskolin-stimulated accumulation of cAMP, which is a standard assay for Gi/o-mediated adenylyl cyclase inhibition. nih.gov Interestingly, at high concentrations (32 µM), NADA was observed to modestly enhance forskolin-stimulated cAMP levels. nih.gov However, a similar effect was seen in cells not expressing the CB1 receptor, suggesting this particular action may be independent of CB1. nih.gov

The most robust signaling response elicited by NADA through the CB1 receptor is the mobilization of intracellular calcium ([Ca²⁺]i). nih.govnih.gov This effect is a direct consequence of its preferential coupling to Gq proteins, which activate phospholipase C. nih.gov This enzyme, in turn, generates inositol (B14025) triphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum.

In CHO cells expressing the human CB1 receptor, NADA was shown to elevate [Ca²⁺]i in a concentration-dependent manner. nih.gov Early reports in undifferentiated N18TG2 neuroblastoma cells also demonstrated that NADA stimulated intracellular Ca²⁺ mobilization, an effect that was blocked by the CB1 selective antagonist SR141716A and mimicked by the CB1 agonist HU-210. nih.gov However, it is noteworthy that some research groups have been unable to replicate the NADA-mediated elevation of [Ca²⁺]i in N18TG2 cells, suggesting that the outcome can be highly sensitive to specific experimental conditions and cell handling procedures. nih.govnih.gov The potency of NADA in eliciting this response can vary, with robust elevations sometimes requiring concentrations of 30 µM and above. nih.gov

The Cannabinoid Receptor Type 2 (CB2) is primarily expressed in cells and tissues of the immune system. taylorandfrancis.comescholarship.org While NADA's pharmacology is dominated by its actions at the CB1 receptor, it does interact with the CB2 receptor, albeit with a much lower affinity. escholarship.org

Studies indicate that NADA displays a significant selectivity for the CB1 receptor over the CB2 receptor. escholarship.org The reported selectivity is approximately 40-fold in favor of CB1. escholarship.org This weaker interaction with the CB2 receptor suggests that NADA's role as a modulator of the immune system, a primary function of CB2 activation, may be less pronounced compared to its neuromodulatory effects mediated by the CB1 receptor. escholarship.orgresearchgate.net

Agonism at Cannabinoid Receptor Type 1 (CB1)

Transient Receptor Potential Vanilloid Type 1 (TRPV1) Agonism

This compound (NADA) is a potent agonist of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) receptor, an ion channel known for its role in pain and temperature sensation. This section explores the specifics of NADA's interaction with and activation of the TRPV1 receptor.

High Potency and Efficacy at TRPV1 Receptors

NADA has been identified as a powerful full agonist of the TRPV1 receptor. mdpi.com Its potency is notably high, with studies indicating it is equipotent to capsaicin (B1668287), the pungent compound in chili peppers and a well-known TRPV1 agonist. mdpi.comnih.gov Furthermore, NADA's potency at the TRPV1 receptor is reported to be 5 to 10 times greater than that of anandamide, another endogenous cannabinoid that also activates TRPV1. mdpi.com The half-maximal effective concentration (EC50) for NADA at the TRPV1 channel is approximately 50 nM, underscoring its high affinity for the receptor. nih.govwikipedia.org This potent activation of TRPV1 by NADA has been demonstrated in various functional assays and across different cell types, including transfected HEK-293 cells and dorsal root ganglion (DRG) neurons. nih.govresearchgate.net

Table 1: Comparative Potency of TRPV1 Agonists

| Agonist | Comparative Potency | EC50 |

|---|---|---|

| This compound (NADA) | Equipotent to Capsaicin; 5-10x more potent than Anandamide | ~50 nM |

| Capsaicin | Reference agonist | Not specified |

| Anandamide (AEA) | 5-10x less potent than NADA | Not specified |

Ionic Mechanisms of TRPV1 Activation and Cation Influx

The activation of the TRPV1 receptor by NADA initiates a cascade of ionic events. As a non-selective cation channel, the opening of TRPV1 allows for the influx of various positively charged ions. nih.govnih.gov This includes a significant influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the cell. nih.gov The influx of these cations leads to the depolarization of the cell membrane. nih.gov This change in membrane potential is a critical step in neuronal signaling, and in the context of sensory neurons, it can lead to the generation of action potentials that transmit signals related to pain and heat. The NADA-induced increase in intracellular calcium has been observed in studies on adult dorsal root ganglion (DRG) neurons. researchgate.net

Structural Basis for Ligand-TRPV1 Interaction

The interaction between NADA and the TRPV1 receptor occurs at an intracellular domain of the channel, which necessitates the transport of NADA across the cell membrane. nih.gov This binding mechanism is similar to that of capsaicin. Structural analyses suggest that NADA binds within a hydrophobic pocket of the TRPV1 receptor. The binding orientation is described as a "tail-up, head-down" configuration. A key detail of this interaction is the formation of a hydrogen bond between NADA and the threonine residue at position 551 (Thr551) of the receptor. This specific molecular interaction contributes to the stable binding and subsequent activation of the TRPV1 channel by NADA.

Convergence and Divergence in Cannabinoid and Vanilloid Receptor Signaling

NADA is unique in its ability to activate both cannabinoid and vanilloid receptor systems, leading to complex and sometimes opposing effects on neuronal signaling. This dual action allows for a nuanced modulation of synaptic transmission.

Differential Modulation of Synaptic Transmission via CB1 and TRPV1

In regions like the substantia nigra pars compacta, NADA exhibits a dual and opposing role in the regulation of glutamatergic synaptic transmission by activating both CB1 and TRPV1 receptors. nih.gov Activation of TRPV1 receptors by NADA leads to an increase in the release of the excitatory neurotransmitter glutamate (B1630785). nih.gov Conversely, when NADA activates CB1 receptors, it reduces glutamatergic transmission. nih.gov This differential modulation is dependent on the cellular localization of the receptors and the availability of NADA. For instance, the facilitation of glutamate release via TRPV1 requires NADA to be taken up by the cell. nih.gov In contrast, NADA can act on CB1 receptors, which are typically located on the cell surface of presynaptic terminals, without needing to enter the cell. nih.gov Furthermore, NADA's activation of CB1 receptors has also been shown to decrease the release of the inhibitory neurotransmitter GABA. nih.gov

Table 2: NADA's Receptor-Mediated Effects on Neurotransmission

| Receptor | Neurotransmitter | Effect on Release |

|---|---|---|

| TRPV1 | Glutamate | Increase |

| CB1 | Glutamate | Decrease |

| CB1 | GABA | Decrease |

Independent Regulation of Vesicle Pools

The opposing effects of NADA on neurotransmitter release through CB1 and TRPV1 receptors suggest an independent regulation of the presynaptic machinery, which includes the various pools of synaptic vesicles. Synaptic vesicles, which store neurotransmitters, are organized into distinct pools, such as the readily releasable pool (RRP) and the reserve pool. The facilitation of glutamate release mediated by TRPV1 activation likely involves an enhancement of vesicle fusion from the readily releasable pool. In contrast, the inhibition of glutamate and GABA release through CB1 receptor activation is consistent with a reduction in the probability of vesicle release. This dual signaling pathway allows NADA to finely tune synaptic strength by independently controlling the facilitation and inhibition of neurotransmitter release, likely through differential actions on the mobilization and fusion of synaptic vesicles at the presynaptic terminal.

Interaction with Other Molecular Targets

Beyond its well-characterized effects on cannabinoid and TRPV1 receptors, this compound (NADA) engages with a diverse array of other molecular targets, contributing to its complex pharmacological profile. These interactions include modulation of nuclear receptors, other G protein-coupled receptors, various ion channels, enzymes, and transcription factors. This section details the molecular mechanisms of NADA's action at these alternative sites.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

This compound has been identified as an agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-dependent transcription factor involved in regulating lipid metabolism, inflammation, and cell growth nih.govnih.gov. The activation of PPARγ is implicated in some of the vasorelaxant effects of NADA wikipedia.org. Research has shown that NADA's interaction with PPARγ contributes to its ability to inhibit the differentiation of adipocytes in human mesenchymal stem cells dbcls.jp. PPARs regulate the expression of target genes by forming a heterodimer with a retinoid X receptor (RXR) and binding to specific peroxisome proliferator response elements (PPREs) nih.gov. The engagement of this nuclear receptor pathway represents a distinct signaling mechanism for NADA, separate from its actions at membrane-bound receptors.

| Target | Activity | Observed Effect | Reference Context |

|---|---|---|---|

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Agonist | Contributes to vasorelaxant response; Inhibits adipocyte differentiation. nih.govdbcls.jp | Studies on vascular effects and mesenchymal stem cells. wikipedia.orgdbcls.jp |

G Protein-Coupled Receptor 119 (GPR119)

G Protein-Coupled Receptor 119 (GPR119) is a receptor primarily expressed in the pancreas and gastrointestinal tract that plays a role in glucose homeostasis wikipedia.orgpatsnap.com. While other lipid amides, such as N-oleoyldopamine (OLDA), have been shown to activate GPR119, studies have found that this compound (NADA) is inactive at this receptor nih.gov. This suggests that the saturation state of the fatty acid chain is a critical determinant for activity at GPR119 nih.gov. The lack of interaction between NADA and GPR119 helps to differentiate the pharmacological profiles of closely related N-acyldopamines.

Transient Receptor Potential Melastatin 8 (TRPM8) Antagonism

NADA has been identified as one of the first endogenous antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel researchgate.netnih.govresearchgate.net. TRPM8 is a non-selective cation channel known as the primary sensor for cold temperatures and is also activated by cooling compounds like menthol (B31143) mdpi.comnih.gov. The channel is expressed in a subpopulation of sensory neurons and is a target for therapeutic interventions, particularly for conditions involving cold hypersensitivity such as neuropathic pain google.comnih.gov. NADA's ability to antagonize TRPM8 at submicromolar concentrations adds another layer to its role in sensory perception and nociception, counteracting the effects of TRPM8 agonists nih.gov.

Modulation of Other Transient Receptor Potential Channels (e.g., TRPV2, TRPV3, TRPV4, TRPA1)

The family of Transient Receptor Potential (TRP) channels is a key area of interaction for various cannabinoids nih.govresearchgate.net. Beyond TRPV1 and TRPM8, evidence suggests cannabinoids can modulate TRPV2, TRPV3, TRPV4, and TRPA1 nih.govresearchgate.net. For example, the phytocannabinoid Δ⁹-tetrahydrocannabinol (Δ⁹-THC) acts potently at TRPV2 and moderately modulates TRPV3, TRPV4, TRPA1, and TRPM8 researchgate.netnih.govresearchgate.net. While direct and detailed studies on NADA's specific activity at each of these channels (TRPV2, TRPV3, TRPV4, TRPA1) are less extensive than for TRPV1 and TRPM8, the established interaction of other cannabinoids with this channel family suggests a potential for broader modulatory effects of NADA that warrant further investigation.

| Channel | Reported Cannabinoid Ligand | Reported Effect |

|---|---|---|

| TRPM8 | This compound (NADA) | Antagonist researchgate.netnih.gov |

| TRPV2 | Δ⁹-tetrahydrocannabinol (Δ⁹-THC) | Potent Activator researchgate.netnih.gov |

| TRPV3 | Δ⁹-tetrahydrocannabinol (Δ⁹-THC) | Moderate Modulator researchgate.netnih.gov |

| TRPV4 | Δ⁹-tetrahydrocannabinol (Δ⁹-THC) | Moderate Modulator researchgate.netnih.gov |

| TRPA1 | Δ⁹-tetrahydrocannabinol (Δ⁹-THC) | Moderate Modulator researchgate.netnih.gov |

Direct Actions on Ion Channels and Lipid-Modifying Enzymes

NADA directly interacts with several ion channels and intracellular enzymes involved in lipid signaling. It has been shown to be an inhibitor of voltage-gated sodium channels, with an EC₅₀ of 21 μM in mouse brain binding assays nih.gov. Furthermore, NADA modulates the activity of key enzymes in the endocannabinoid system. It acts as a competitive inhibitor of fatty acid amide hydrolase (FAAH), the primary degradative enzyme for anandamide, with a reported IC₅₀ range of 19–100 μM nih.gov. By inhibiting FAAH, NADA can potentiate the effects of other endocannabinoids like anandamide nih.govresearchgate.net. NADA also inhibits monoacylglycerol lipase (B570770) (MAGL) nih.gov. This enzymatic inhibition highlights NADA's role not only as a signaling molecule itself but also as a modulator of the broader endocannabinoid system.

Influence on Transcription Factors

NADA can influence cellular function by modulating the activity of transcription factors. Research has demonstrated that NADA can induce the stabilization of hypoxia-inducible factor-1α (HIF-1α) in human neuroblastoma cells under hypoxic conditions, a protective effect that is independent of CB1 and TRPV1 receptor activation mdpi.com. This suggests a direct or indirect intracellular mechanism for influencing gene transcription related to hypoxic stress responses mdpi.com. Additionally, in neuronal cell cultures under oxidative stress, NADA has been shown to increase the transcription of neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF) mdpi.com. It has also been noted that activation of the TRPV1 channel, a known NADA target, can lead to the activation of the AP-1 transcription factor researchgate.net. These findings indicate that NADA can exert long-term effects on neuronal health and function by regulating gene expression.

N Arachidonyldopamine in Neurological and Sensory Systems

Modulation of Nociception and Pain Pathways

N-Arachidonyldopamine (NADA) is an endogenous lipid compound that demonstrates a complex and multifaceted role in the modulation of pain perception. As a member of the endocannabinoid and endovanilloid families, it interacts with key receptors in the nervous system, leading to both pain-relieving (antinociceptive) and pain-promoting (pronociceptive) effects depending on the physiological context. nih.gov Its actions are mediated through various targets, including cannabinoid receptor 1 (CB1) and transient receptor potential vanilloid 1 (TRPV1), which are prominently expressed in pain-processing pathways. nih.govnih.gov

NADA has been shown to possess significant pain-relieving properties, capable of reducing the sensation of pain (antinociception) and decreasing heightened sensitivity to pain (antihyperalgesia). These effects are attributed to its interaction with cannabinoid and vanilloid receptors located throughout the central and peripheral nervous systems. nih.gov

NADA exerts its antinociceptive effects through actions at both the spinal and supraspinal levels. nih.gov At the spinal level, the administration of NADA has been shown to produce a dose-dependent antihyperalgesic effect in models of inflammatory pain. nih.gov This suggests that NADA can directly modulate pain signals within the spinal cord, a critical relay center for nociceptive information. The endocannabinoid system is known to control nociception at both spinal and supraspinal stages via the CB1 receptor. researchgate.net

The pain-modulating effects of NADA are intrinsically linked to its activity at CB1 and TRPV1 receptors. nih.gov NADA is recognized as an endogenous ligand for both of these receptor types. nih.gov

CB1 Receptor: The CB1 receptor is a key component of the endocannabinoid system and is widely expressed in the nervous system. nih.gov Activation of CB1 receptors, which are G-protein coupled, generally leads to an inhibition of neurotransmitter release. mdpi.com In the context of pain, NADA's binding to presynaptic CB1 receptors can reduce the transmission of pain signals. researchgate.netfrontiersin.org Studies have shown that the antinociceptive effects of NADA can be blocked by CB1 receptor antagonists, confirming the receptor's involvement. nih.govnih.gov For instance, the inhibition of mechanically evoked responses of dorsal horn neurons by NADA was blocked by the CB1 antagonist SR141716A. nih.gov

TRPV1 Receptor: The TRPV1 receptor, often known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a critical role in detecting noxious heat and certain chemical stimuli. nih.govfrontiersin.org While activation of TRPV1 on sensory neurons is typically associated with pain sensation, its role in NADA's effects is complex. mdpi.com Research indicates that at the spinal level, NADA's antihyperalgesic effects are mediated by both TRPV1 and CB1 receptors. nih.gov The antihyperalgesia caused by a lower dose of NADA was inhibited by a TRPV1 antagonist (AMG9810), while the effect of a higher dose was diminished by both TRPV1 and CB1 antagonists. nih.gov This suggests a dose-dependent interplay between the two receptor systems in mediating NADA's spinal antinociceptive actions.

| Receptor | Mechanism of Action | Evidence | Location of Action |

|---|---|---|---|

| CB1 | Inhibition of neurotransmitter release from presynaptic terminals. frontiersin.org | Antinociceptive effects are blocked by CB1 antagonists (e.g., AM251, SR141716A). nih.govnih.gov | Spinal and Supraspinal sites. nih.govresearchgate.net |

| TRPV1 | Modulation of neuronal excitability and signaling pathways. | Antihyperalgesic effects are inhibited by TRPV1 antagonists (e.g., AMG9810). nih.gov | Primarily spinal level in antinociception. nih.gov |

In contrast to its pain-relieving properties, NADA can also contribute to pain generation (pronociception) and increased pain sensitivity (hyperalgesia), particularly in the context of inflammation. nih.gov

NADA is considered one of the inflammatory products that can either modulate or directly activate TRPV1 and TRPA1 channels, which are key transducers of noxious stimuli on nociceptors. nih.gov In conditions of tissue injury and inflammation, various molecules are synthesized and released, leading to the sensitization of primary afferent nociceptors. nih.gov NADA's role as a potent agonist for the TRPV1 receptor is particularly relevant here. nih.govescholarship.org Activation of TRPV1 on sensory nerve endings by inflammatory mediators like NADA contributes to the development of thermal hyperalgesia, a hallmark of inflammatory pain. nih.gov Studies have also noted that NADA can have complex, dual effects, with evidence suggesting it can reduce systemic inflammatory responses in certain models, indicating its role is highly context-dependent. escholarship.orgnih.gov

A significant link has been established between NADA signaling and the hyperalgesia that results from chronic sleep disruption (CSD). nih.govberkeley.edu Epidemiological and clinical evidence shows that sleep disorders often lead to heightened pain sensitivity. researchgate.net

Research using mouse models found that CSD-induced hyperalgesia is critically dependent on NADA levels in the thalamic reticular nucleus (TRN). nih.govmassgeneral.org Key findings from this research include:

Decreased NADA Levels: Metabolomic analyses revealed that the level of NADA was significantly decreased in the TRN of mice subjected to chronic sleep disruption. nih.govresearchgate.netresearchgate.net

Reduced CB1 Receptor Activity: Concurrently, the activity of the CB1 receptor in the TRN was also found to be decreased after CSD. berkeley.edumassgeneral.org

Reversal of Hyperalgesia: Local administration of NADA directly to the TRN attenuated the CSD-induced hyperalgesia, restoring normal pain sensitivity. berkeley.edusciencealert.comgigazine.net

Mechanism of Action: The beneficial effect of NADA was counteracted by blocking CB1 receptors, confirming that the NADA-CB1 signaling pathway in the TRN is essential for modulating pain sensitivity related to sleep loss. slobodenpecat.mkmassgeneral.org

These findings suggest that a deficit in TRN NADA signaling is a key mechanism underlying the exaggerated pain states experienced after chronic sleep loss. berkeley.edusciencealert.com

| Finding | Experimental Observation | Implication | Source |

|---|---|---|---|

| NADA Level Change | Metabolomics showed decreased NADA levels in the thalamic reticular nucleus (TRN) after CSD. | A deficit in endogenous NADA may contribute to increased pain sensitivity. | nih.govresearchgate.net |

| CB1 Receptor Activity | CB1 receptor activity was found to be decreased in the TRN following CSD. | Downregulation of the endocannabinoid system in this brain region is linked to hyperalgesia. | berkeley.edumassgeneral.org |

| NADA Administration | Local administration of NADA to the TRN reversed CSD-induced hyperalgesia in mice. | Supplementing NADA in the TRN can restore normal pain processing. | sciencealert.comgigazine.net |

| Role of CB1 Receptor | Blocking the CB1 receptor counteracted the beneficial effects of NADA administration. | The antihyperalgesic effect of NADA in this context is mediated through the CB1 receptor. | slobodenpecat.mkmassgeneral.org |

Impact on Neurotransmitter Release in Pain Circuits

This compound (NADA) plays a crucial role in modulating the release of neurotransmitters within the complex circuitry of pain perception. Its effects are particularly notable in the regulation of both excitatory and inhibitory synaptic transmission.

Glutamatergic Synaptic Transmission

NADA has been shown to exert a dual influence on glutamatergic transmission, the primary excitatory signaling pathway in the central nervous system. This modulation is largely dependent on the type of receptor that is activated. In dopaminergic neurons, NADA can increase glutamatergic transmission through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.gov This facilitation of glutamate (B1630785) release via TRPV1 suggests a mechanism by which NADA can enhance excitatory signals in pain pathways. nih.govresearchgate.net Conversely, NADA can also reduce glutamatergic transmission by activating cannabinoid type 1 (CB1) receptors, highlighting its complex role in synaptic regulation. researchgate.netnih.gov The activation of TRPV1 by NADA appears to require the compound to be taken up by cells, as the effect is blocked by inhibitors of the putative endocannabinoid membrane transporter. researchgate.netnih.gov

GABAergic Synaptic Transmission

| Neurotransmitter System | Effect of this compound | Receptor Involved |

| Glutamatergic | Increase in transmission | TRPV1 |

| Decrease in transmission | CB1 | |

| GABAergic | Decrease in transmission | CB1 |

Sensitization of Peripheral Sensory Afferents (e.g., Capsaicin-Sensitive Lung Vagal Afferents)

This compound has been demonstrated to sensitize peripheral sensory afferents, such as the capsaicin-sensitive lung vagal afferents. nih.gov Research in rats has shown that an intravenous infusion of NADA can markedly potentiate the responses of these afferent fibers to both chemical and mechanical stimuli, including capsaicin, adenosine (B11128), and lung inflation. nih.gov This sensitizing effect leads to an increased sensitivity of these nerve fibers. nih.gov

The mechanism underlying this sensitization involves the activation of TRPV1 receptors. nih.gov The potentiating effect of NADA on the sensitivity of these afferent fibers was blocked by the pretreatment with a TRPV1 receptor antagonist, capsazepine. nih.gov However, the effect was not affected by a CB1 receptor antagonist, indicating that the sensitization is mediated through TRPV1 and not CB1 receptors at the tested doses. nih.gov This nonspecific increase in sensitivity to various stimuli highlights NADA's role in modulating the responsiveness of sensory nerves that contribute to protective reflexes and potentially to hyperreactive airway conditions. nih.gov

Neuroprotective and Antioxidative Roles

Beyond its role in neurotransmission and sensory perception, this compound exhibits significant neuroprotective and antioxidative properties. These characteristics contribute to its potential as a therapeutic agent in conditions involving neuronal damage and oxidative stress.

Protection Against Oxidative Stress in Neuronal Cultures

NADA has been shown to protect neural cells from oxidative stress, a key factor in the pathogenesis of several neurodegenerative diseases. nih.gov In studies using human-induced pluripotent stem cell-derived neuronal cultures, N-acyl dopamines, including NADA, have demonstrated protective effects against oxidative stress induced by hydrogen peroxide. nih.gov These compounds promote the expression of antioxidant enzymes such as GPX1, GPX7, SOD1, SOD2, and CAT. nih.gov By bolstering the cell's natural antioxidant defenses, NADA helps to mitigate the damaging effects of reactive oxygen species on neuronal cells. nih.gov

Attenuation of Apoptosis in Differentiated Neurons

A crucial aspect of NADA's neuroprotective function is its ability to attenuate apoptosis, or programmed cell death, in differentiated neurons. Following the induction of oxidative stress, NADA has been observed to prevent cell death. nih.gov One of the mechanisms contributing to this anti-apoptotic effect is the reduction of the BAX/BCL2 mRNA ratio. nih.gov BAX is a pro-apoptotic protein, while BCL2 is anti-apoptotic; a lower ratio is indicative of a shift towards cell survival. These findings suggest that NADA can interfere with the molecular cascade leading to apoptosis, thereby preserving neuronal integrity in the face of cellular stressors. nih.gov

| Protective Role | Mechanism of Action | Key Findings |

| Protection Against Oxidative Stress | Promotion of antioxidant enzyme expression | Increased expression of GPX1, GPX7, SOD1, SOD2, and CAT in neuronal cultures. nih.gov |

| Attenuation of Apoptosis | Reduction of pro-apoptotic signaling | Decreased BAX/BCL2 mRNA ratio, preventing cell death after oxidative stress. nih.gov |

Regulation of Neuroinflammation

This compound (NADA) has demonstrated significant potential in the regulation of neuroinflammatory processes. nih.govsemanticscholar.org Its actions within the central nervous system involve the modulation of key immune cells, including microglia and astrocytes, thereby influencing the inflammatory cascade.

Suppression of Microglial Activation and Pro-inflammatory Mediator Release

NADA exerts protective and antioxidative effects in microglial cell cultures. nih.gov Research has shown that NADA can suppress the inflammatory activation of microglia. escholarship.org One of the key mechanisms by which it achieves this is through the inhibition of pro-inflammatory mediator release. Specifically, NADA has been observed to inhibit the release of prostaglandin (B15479496) E2 (PGE2) from microglia that have been activated by lipopolysaccharide (LPS). escholarship.orgwikipedia.org This anti-inflammatory action is thought to involve a reduction in the synthesis of microsomal prostaglandin E synthase in LPS-activated microglia. semanticscholar.org

The table below summarizes the effect of this compound on microglial cells.

| Cell Type | Stimulant | Effect of NADA | Mediator | Reference |

| Microglia | Lipopolysaccharide (LPS) | Inhibition of release | Prostaglandin E2 (PGE2) | escholarship.orgwikipedia.org |

Modulation of Astrocytic Inflammatory Responses

Similar to its effects on microglia, NADA also modulates the inflammatory responses of astrocytes. nih.gov Studies have indicated that NADA can inhibit the release of prostaglandin E2 (PGE2) from astrocytes activated by lipopolysaccharide (LPS). escholarship.orgwikipedia.org This suggests a role for NADA in attenuating the inflammatory contributions of astrocytes during neuroinflammatory conditions.

The table below summarizes the effect of this compound on astrocytic cells.

| Cell Type | Stimulant | Effect of NADA | Mediator | Reference |

| Astrocytes | Lipopolysaccharide (LPS) | Inhibition of release | Prostaglandin E2 (PGE2) | escholarship.orgwikipedia.org |

Effects on Dopaminergic System Function

This compound plays a role in modulating the function of the dopaminergic system, influencing synaptic transmission and dopamine (B1211576) homeostasis. nih.govnih.gov

Modulation of Synaptic Transmission onto Dopaminergic Neurons

NADA has been shown to tune synaptic transmission onto dopaminergic neurons in the substantia nigra pars compacta (SNpc) by activating both cannabinoid type 1 (CB1) and transient receptor potential vanilloid type 1 (TRPV1) receptors. nih.gov Its effects are complex, leading to either an increase or a reduction in glutamatergic transmission onto dopamine neurons through the activation of TRPV1 and CB1 receptors, respectively. nih.gov Furthermore, NADA can decrease GABAergic transmission through the stimulation of CB1 receptors. nih.gov The differential activation of these receptors appears to be influenced by the endocannabinoid membrane transporter (EMT), which facilitates NADA's interaction with intracellular TRPV1 receptors. nih.gov

The table below summarizes the modulation of synaptic transmission by this compound onto dopaminergic neurons.

| Neurotransmitter | Effect of NADA | Receptor Involved | Reference |

| Glutamate | Increase | TRPV1 | nih.gov |

| Glutamate | Reduction | CB1 | nih.gov |

| GABA | Decrease | CB1 | nih.gov |

Implications for Dopamine Homeostasis

The synthesis of NADA appears to be closely linked with dopamine levels, suggesting implications for dopamine homeostasis. nih.gov The production of NADA has been observed almost exclusively in dopaminergic terminals, indicating that the availability of dopamine may be a limiting factor in its synthesis. nih.gov The enzyme fatty acid amide hydrolase (FAAH) is also considered a rate-limiting enzyme in the biosynthesis of NADA. nih.gov Given that dopamine receptors and FAAH are found in the same brain regions, such as the striatum and hippocampus, it is plausible that NADA is produced in these areas and released to act on target cells. nih.gov

N Arachidonyldopamine in Peripheral Physiological Systems

Immunomodulatory Functions

NADA has emerged as a key endogenous regulator of inflammatory processes, influencing the behavior of various immune and vascular cells. nih.govresearchgate.net Its ability to modulate the immune response highlights its potential as a therapeutic target for inflammatory disorders. escholarship.orgucsf.edu

Regulation of Inflammatory Activation in Endothelial Cells

NADA plays a crucial role in mitigating inflammatory responses within the endothelium, the inner lining of blood vessels. nih.gov Research has demonstrated that NADA can suppress the activation of human endothelial cells triggered by various inflammatory stimuli, including bacterial components like lipopolysaccharide (LPS) and endogenous mediators such as tumor necrosis factor-alpha (TNF-α). nih.govwikipedia.org This inhibitory effect is partly mediated through the cannabinoid receptors CB1 and CB2. escholarship.orgnih.gov

Studies on human umbilical vein endothelial cells (HUVECs) have shown that pretreatment with NADA significantly reduces the surface expression of E-selectin, an adhesion molecule crucial for the recruitment of leukocytes during inflammation. nih.gov This effect was observed in response to activation by both Toll-like receptor (TLR) agonists and TNF-α. nih.gov The anti-inflammatory properties of NADA in endothelial cells are not replicated by its constituent parts, arachidonic acid or dopamine (B1211576), indicating the unique activity of the conjugated molecule. nih.gov

| Effect of NADA on Endothelial Cell Activation | | :--- | :--- | | Cell Type | Human Umbilical Vein Endothelial Cells (HUVEC), Human Microvascular Endothelial Cells (HMVEC-Lung) | | Inflammatory Agonists | FSL-1 (TLR2/6 agonist), LPS (TLR4 agonist), TNF-α | | Effect of NADA Pretreatment | Reduction in the surface expression of E-selectin | | Receptor Involvement | CB1R, CB2R |

This table summarizes the key findings on NADA's role in regulating inflammatory activation in endothelial cells. nih.govescholarship.org

Suppression of Leukocyte and Mast Cell Responses

Beyond the endothelium, NADA exerts immunomodulatory effects on key immune cells. It has been shown to suppress the inflammatory activation of human Jurkat T-cells, a line of immortalized T lymphocytes. wikipedia.orgnih.gov This suggests a broader role for NADA in controlling adaptive immune responses. The mechanism involves the inhibition of critical signaling pathways, such as NF-κB, NFAT, and activator protein 1 (AP-1), which are essential for T-cell activation and the production of inflammatory cytokines like interleukin-2 (B1167480) (IL-2) and TNF-α. nih.govaai.org

Furthermore, NADA can prevent the degranulation of mast cells. wikipedia.org Mast cells are pivotal in allergic reactions and anaphylaxis, releasing histamine (B1213489) and other inflammatory mediators upon activation. wikipedia.org NADA's ability to stabilize these cells and inhibit the release of substances like TNF from RBL-2H3 mast cells treated with an IgE-antigen complex points to its potential in modulating allergic and inflammatory conditions. wikipedia.org

Cardiovascular System Modulation

Vasorelaxant Effects on Vascular Tissues

One of the most well-documented cardiovascular effects of NADA is its ability to induce vasorelaxation, the widening of blood vessels. nih.gov This effect has been observed in various vascular tissues, including rat aortae and mesenteric arteries. nih.govsemanticscholar.org The potency of NADA as a vasorelaxant is comparable to that of anandamide (B1667382), another well-known endocannabinoid. nih.gov

The mechanisms underlying NADA-induced vasorelaxation are multifaceted. In some vascular beds, the effect is dependent on the endothelium and involves the release of endothelium-derived hyperpolarizing factor (EDHF). nih.gov However, in other vessels, the response is endothelium-independent. nih.gov Studies have also implicated the involvement of peroxisome proliferator-activated receptor-gamma (PPARγ) in the time-dependent vasorelaxant effects of NADA. semanticscholar.org This PPARγ-mediated action appears to be dependent on de novo protein synthesis and the activity of nitric oxide synthase and superoxide (B77818) dismutase. semanticscholar.org

| Vasorelaxant Properties of NADA | | :--- | :--- | | Vascular Tissues Studied | Rat aorta, Rat small mesenteric arteries (G3), Rat superior mesenteric artery (G0) | | Observed Effect | Concentration-dependent vasorelaxation | | Mechanisms of Action | - Endothelium-dependent (involving EDHF) in some vessels. nih.gov - Endothelium-independent in other vessels. nih.gov - Involvement of PPARγ in time-dependent vasorelaxation. semanticscholar.org - Inhibition by K+ channel blockers (charybdotoxin and apamin). nih.gov |

This table outlines the key research findings regarding the vasorelaxant effects of N-Arachidonyldopamine.

Role in Smooth Muscle Contraction

In addition to its vasorelaxant properties, NADA has also been implicated in smooth muscle contraction. wikipedia.org The response of smooth muscle to NADA can vary depending on the specific tissue and the receptors expressed. Smooth muscle contraction is a fundamental process in hollow organs like the bladder, uterus, and gastrointestinal tract, regulated by the interplay of various signaling molecules. frontiersin.orgcambridgescholars.com While detailed studies on NADA's direct contractile effects on various smooth muscle types are still emerging, its interaction with receptors known to modulate smooth muscle tone, such as cannabinoid and TRPV1 receptors, suggests a significant regulatory role. wikipedia.orgnih.gov For instance, the activation of certain receptors by signaling molecules can lead to an increase in intracellular calcium, a key trigger for smooth muscle contraction. cambridgescholars.com

Other Systemic Contributions

The physiological influence of NADA extends beyond the immune and cardiovascular systems. It is known to play a role in the peripheral nervous system, where it can modulate pain and inflammation. researchgate.netnih.gov For example, NADA can increase the release of substance P and calcitonin gene-related peptide (CGRP) in the spinal cord, neuropeptides involved in pain signaling. wikipedia.org Additionally, NADA has been shown to possess antioxidant and neuroprotective properties, suggesting a broader homeostatic function within the body. wikipedia.org

Advanced Research Methodologies and Experimental Approaches

Analytical Quantification and Identification Techniques

Accurate detection and quantification of endogenous NADA are crucial for understanding its physiological significance. Given its low concentrations in biological tissues, highly sensitive and specific analytical methods are required. nih.govresearchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), stands as a primary technique for the definitive identification and quantification of NADA in biological samples. nih.gov This method offers high sensitivity and specificity, allowing for the measurement of NADA even at picogram levels. For instance, a sensitive and accurate quantitative method using column-switching LC-MS/MS has been developed to determine NADA concentrations in the mouse striatum, where levels were reported to be 0.74 ± 0.20 pg/mg. nih.gov

The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often includes lipid extraction from tissues using methods like solid-phase extraction (SPE) to isolate analytes and remove interfering substances such as salts and polar materials. nih.gov Chromatographic separation is typically achieved using reverse-phase columns (e.g., C18 or CN) with a gradient elution of mobile phases, such as methanol (B129727) and ammonium (B1175870) acetate (B1210297) solutions, to resolve NADA from other related lipids. nih.govuzh.ch The separated analytes are then ionized, and the mass spectrometer detects specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and accurate quantification. uzh.ch

| Parameter | Description |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Source | Electrospray Ionization (ESI) |

| Sample Matrix | Mouse Striatum, Human Plasma nih.govuzh.ch |

| Extraction | Solid Phase Extraction (SPE), Acetonitrile Precipitation nih.govuzh.ch |

| Chromatography | Reverse-phase column (e.g., Zorbax SB-CN, C18) with gradient elution nih.govuzh.ch |

| Detection Mode | Multiple Reaction Monitoring (MRM) for specific ion transitions |

A summary of typical parameters used in LC-MS/MS methods for N-Arachidonyldopamine analysis.

Radiolabeling is a powerful tool for tracing the metabolic fate and cellular uptake of NADA. In these studies, a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), is incorporated into the NADA molecule. These radiolabeled compounds are essential for in vitro metabolism investigations, which provide early information on metabolic pathways. pharmaron.com

For metabolic studies, radiolabeled NADA can be incubated with liver microsomes, hepatocytes, or other subcellular fractions. pharmaron.com The resulting metabolites are then separated using techniques like High-Performance Liquid Chromatography (HPLC), and their radioactivity is measured with flow-through radiometric detectors. pharmaron.com This allows for the profiling and quantification of all metabolites formed. Furthermore, radioligand binding assays are used to study the interaction of NADA with its target receptors. In such assays, radiolabeled NADA is used to determine its binding affinity for receptors like the cannabinoid receptor 1 (CB1). nih.gov Cellular uptake mechanisms are also investigated using radiolabeled NADA, for example, by studying its transport across cell membranes, potentially via the anandamide (B1667382) membrane transporter (AMT). nih.gov

In Vivo Animal Models for Functional Characterization

This compound's (NADA) physiological functions have been extensively investigated using various in vivo animal models. These studies have been instrumental in characterizing its roles in nociception, inflammation, and oxidative stress, providing crucial insights into its potential therapeutic applications.

Rodent Models of Nociception and Inflammation

Rodent models have been pivotal in demonstrating the significant modulatory effects of NADA on pain and inflammation. Research indicates that NADA is an endogenous lipid that potently activates the transient receptor potential vanilloid 1 (TRPV1), a key receptor involved in pain and thermosensation. nih.govnih.gov It is also recognized as an agonist of cannabinoid receptors 1 and 2. nih.govnih.gov The involvement of NADA in nociception and the development of inflammatory hyperalgesia has been a key area of investigation. nih.gov

In mouse models of systemic inflammation, NADA has been shown to potently decrease inflammatory responses. nih.govnih.gov Studies have utilized models such as lipopolysaccharide (LPS), bacterial lipopeptide, and polymicrobial intra-abdominal sepsis to demonstrate NADA's anti-inflammatory properties. nih.govnih.gov Administration of NADA in these models led to a reduction in plasma levels of proinflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10. nih.gov Furthermore, NADA treatment was found to increase survival in endotoxemic mice. nih.govnih.gov

The anti-inflammatory effects of NADA are mediated by TRPV1 expressed by nonhematopoietic cells, with evidence suggesting that neuronal TRPV1 may be the primary mediator. nih.govnih.gov In endotoxemic mice, NADA also influences the levels of circulating neuropeptides, reducing calcitonin gene-related peptide (CGRP) while increasing substance P. nih.govnih.gov

Below is a summary of the effects of this compound in rodent models of inflammation:

| Model | Key Findings |

|---|---|

| Lipopolysaccharide (LPS)-induced endotoxemia | Decreased plasma levels of proinflammatory cytokines (e.g., IL-6, CCL2). nih.gov |

| Increased plasma levels of the anti-inflammatory cytokine IL-10. nih.gov | |

| Increased survival rate. nih.govnih.gov | |

| Reduced blood levels of CGRP. nih.govnih.gov | |

| Increased blood levels of substance P. nih.govnih.gov | |

| Bacterial lipopeptide-induced inflammation | Decreased systemic inflammatory responses. nih.govnih.gov |

Application in Models of Oxidative Stress

The role of NADA in oxidative stress is complex, with studies demonstrating both protective and pro-oxidant effects depending on the experimental context. NADA has been shown to possess antioxidant properties in various models. mdpi.com

In a rat model of acute neonatal hypoxia, treatment with NADA was found to decrease the expression of the antioxidant enzyme GPx2 and increase the GSH/GSSG ratio in the brain, which are indicative of reduced oxidative stress. mdpi.com This neuroprotective effect under hypoxic conditions may be partly attributed to the induction of genes involved in the hypoxic response. mdpi.com

Conversely, other research has shown that NADA can induce oxidative stress-mediated cell death. In studies involving hepatic stellate cells (HSCs), NADA was found to dose-dependently induce cell death, an effect that was not observed in hepatocytes. nih.gov This selective induction of cell death in HSCs suggests a potential role for NADA as an antifibrogenic mediator. nih.gov

The following table summarizes the dual role of this compound in models of oxidative stress:

| Model System | Effect of NADA |

|---|---|

| Rat brain (post-hypoxia) | Decreased oxidative stress. mdpi.com |

Future Directions and Emerging Research Avenues

Elucidation of Undefined Receptors and Signaling Pathways

While N-Arachidonyldopamine (NADA) is a recognized agonist for the cannabinoid type 1 (CB1) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel, the complete picture of its receptor interactions and downstream signaling is far from complete. nih.govwikipedia.org Emerging research indicates the existence of yet-to-be-defined receptors and signaling cascades that are influenced by NADA, representing a critical frontier in understanding its diverse physiological effects.

Recent studies have provided compelling evidence that NADA acts as a biased agonist at the CB1 receptor. nih.govresearchgate.net This means that NADA can selectively activate certain signaling pathways associated with the receptor while not affecting others. Specifically, NADA has been shown to promote the mobilization of intracellular calcium via Gq-dependent processes, yet it is an ineffective agonist for many of the other canonical signaling pathways typically associated with CB1 receptor activation. nih.gov This distinct signaling profile separates NADA from other known cannabinoids and suggests it may have a unique spectrum of effects in vivo. nih.gov This biased agonism could explain how NADA can elicit specific cellular responses that differ from those of other endocannabinoids.

Furthermore, there is growing support for the existence of undefined endothelial and cardiac receptors that mediate some of the cardiovascular effects of endocannabinoids, which may also be targets for NADA. nih.gov The orphan G protein-coupled receptors GPR55 and GPR18 are also being investigated as potential cannabinoid receptors, and their interaction with NADA remains an important area for future research to clarify. taylorandfrancis.com High concentrations of NADA have been observed to induce neuroprotective effects that are independent of CB1 and TRPV1 receptors, pointing towards the involvement of additional, currently unknown, molecular targets. nih.gov Elucidating these novel receptors and the unique signaling pathways NADA activates is paramount for a comprehensive understanding of its function and for the potential development of targeted therapeutics.

Table 1: Known and Potential Receptors for this compound

| Receptor | Receptor Type | NADA's Role | Key Signaling Pathway |

|---|---|---|---|

| CB1 | G-protein coupled | Biased Agonist | Mobilization of intracellular calcium via Gq-dependent processes |

| TRPV1 | Ion Channel | Agonist | Influx of calcium |

| GPR55 | G-protein coupled | Potential Target | Under Investigation |

| GPR18 | G-protein coupled | Potential Target | Under Investigation |

| Undefined | Endothelial/Cardiac | Putative Target | Under Investigation |

Deeper Understanding of Complex this compound Biosynthesis and Degradation Enzymes

The precise enzymatic machinery responsible for the synthesis and breakdown of NADA is not yet fully understood, and a deeper comprehension of these pathways is essential for manipulating NADA levels for therapeutic purposes. nih.gov The biosynthesis of NADA is thought to occur primarily through the direct, enzyme-mediated conjugation of arachidonic acid and dopamine (B1211576). nih.gov An alternative, less supported pathway involves the metabolism of N-arachidonoyl tyrosine. nih.govresearchgate.net

A key enzyme implicated in NADA's biosynthesis is Fatty Acid Amide Hydrolase (FAAH). nih.gov Paradoxically, FAAH is primarily known for its role in the degradation of other endocannabinoids like anandamide (B1667382). In the context of NADA synthesis, FAAH is proposed to act as a rate-limiting enzyme by liberating the precursor arachidonic acid from anandamide. researchgate.net There is also evidence to suggest that FAAH itself may act as the conjugation enzyme. nih.govresearchgate.net Further complicating this picture is the finding that NADA is a weak substrate and a competitive inhibitor of FAAH, suggesting a potential feedback mechanism to control endocannabinoid levels. nih.govresearchgate.net The exact enzymes that constitute the NADA biosynthetic complex and the regulatory mechanisms governing their activity remain to be definitively identified.

Similarly, the specific enzymes responsible for NADA degradation are not well characterized. While it is presumed to be degraded through enzymatic hydrolysis, similar to other lipid signaling molecules, the specific hydrolases and oxidases involved in its inactivation require further investigation. nih.gov A complete mapping of the metabolic pathways of NADA, including all synthesizing and degrading enzymes, will be crucial for understanding how its signaling is terminated and for developing specific inhibitors that could prolong its therapeutic effects.

Table 2: Proposed Biosynthetic Pathways of this compound

| Proposed Pathway | Key Precursors | Implicated Enzymes | Status |

|---|---|---|---|

| Direct Conjugation | Arachidonic Acid, Dopamine | Fatty Acid Amide Hydrolase (FAAH), Tyrosine Hydroxylase (TH) | Considered the primary pathway |

| Metabolism of NA-tyrosine | N-arachidonoyl tyrosine (NA-tyrosine) | Tyrosine Hydroxylase (TH), L-amino acid decarboxylase (AADC) | Evidence suggests this is not a primary intermediate pathway |

Exploration of this compound in Broader Physiological Networks

Initial research has established NADA's role in the central nervous system, particularly in pain perception and inflammation. nih.gov However, its constituent parts—arachidonic acid and dopamine—are involved in a vast array of physiological processes, suggesting that NADA's influence may extend to many other systems. Future research will focus on exploring the role of NADA in these broader physiological networks, including the cardiovascular, renal, and immune systems.

In the cardiovascular system, NADA has been shown to induce vasorelaxation, and the endocannabinoid system is known to play a role in regulating blood pressure and cardiac contractility. nih.govwikipedia.org Given dopamine's significant, albeit complex and species-dependent, effects on the heart, investigating the specific actions of NADA on cardiac function and vascular tone is a logical and important next step. mdpi.com